5-(Bromomethyl)-2-methoxypyridine
Description
Structural Context and Derivatives within Pyridine (B92270) Chemistry
5-(Bromomethyl)-2-methoxypyridine belongs to the vast family of pyridine derivatives. Pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N, is structurally analogous to benzene (B151609), with one methine group replaced by a nitrogen atom. wikipedia.org This nitrogen atom imparts distinct properties to the pyridine ring, including a weakly alkaline nature and miscibility with water. wikipedia.orgacs.org
The structure of this compound is characterized by a pyridine ring substituted with a methoxy (B1213986) group (-OCH3) at the 2-position and a bromomethyl group (-CH2Br) at the 5-position. nih.gov The methoxy group is an electron-donating group, which influences the electron density of the pyridine ring. vulcanchem.com Conversely, the bromomethyl group is a reactive functionality, making the compound susceptible to nucleophilic substitution reactions. vulcanchem.com This reactivity is a key feature that synthetic chemists exploit.
A variety of derivatives can be synthesized from this compound by modifying these substituent groups. For instance, the bromine atom can be displaced by various nucleophiles to introduce different functional groups. Analogous compounds with variations in the substituent at the 5-position, such as a methyl or chloro group, also exist and exhibit different reactivity patterns.
Interactive Table 1: Structural Analogs of this compound
| Compound Name | Structural Difference from this compound |
| 2-(Bromomethyl)-5-methylpyridine | Methyl group instead of a methoxy group. |
| 2-(Bromomethyl)-5-chloropyridine | Chloro group instead of a methoxy group. |
| 2-(Bromomethyl)-5-nitropyridine | Nitro group instead of a methoxy group. |
| 5-Bromo-2-methoxypyridine (B44785) | Bromo group directly attached to the ring at position 5. chemicalbook.com |
Significance in Contemporary Organic Synthesis and Medicinal Chemistry Research
The dual functionality of this compound makes it a versatile reagent in organic synthesis. The reactive bromomethyl group serves as a handle for introducing the 2-methoxypyridin-5-ylmethyl moiety into larger molecular frameworks. This is particularly valuable in the construction of complex heterocyclic systems, which are prevalent in many biologically active compounds. innospk.com
In medicinal chemistry, the pyridine scaffold is a privileged structure, meaning it is frequently found in approved drugs and natural products. nih.gov The nitrogen atom in the pyridine ring can form hydrogen bonds with biological targets, enhancing the pharmacokinetic properties of drug candidates. nih.gov Consequently, pyridine derivatives are extensively explored in drug discovery programs. Between 2014 and 2023, a total of 54 drugs containing a pyridine ring were approved by the US FDA, with a significant number targeting cancer and central nervous system disorders. nih.gov
This compound serves as a key intermediate in the synthesis of various drug candidates. Its utility is demonstrated in the preparation of ligands for nicotinic acetylcholine (B1216132) receptors, highlighting its importance in neuroscience research. chemicalbook.com The ability to readily undergo chemical transformations allows for the generation of diverse libraries of compounds for biological screening, accelerating the drug discovery process.
Historical Perspective of Pyridine-Based Compounds in Scientific Inquiry
The history of pyridine chemistry dates back to the mid-19th century. In the late 1840s, Scottish chemist Thomas Anderson first isolated pyridine from heated animal bones. acs.org The name "pyridine" is derived from the Greek word "pyr," meaning fire, reflecting its discovery from a high-temperature process. acs.orgnih.gov The correct structure of pyridine was later elucidated independently by Wilhelm Körner and James Dewar in the 1860s and 1870s. wikipedia.orgacs.orgnih.gov
The first synthesis of a heteroaromatic compound, pyridine itself, was achieved by William Ramsay in 1876 by reacting acetylene (B1199291) with hydrogen cyanide in a red-hot iron tube. wikipedia.orgnih.gov A significant advancement in the synthesis of pyridine derivatives came in 1881 with the development of the Hantzsch pyridine synthesis by Arthur Hantzsch. wikipedia.orgacs.org This method, which typically involves the condensation of a β-keto acid, an aldehyde, and ammonia, remains a fundamental strategy in pyridine chemistry. wikipedia.org Later, in 1924, Aleksei Chichibabin developed an improved industrial synthesis of pyridine. wikipedia.orgacs.org
Historically, pyridine was primarily obtained from coal tar. wikipedia.orgnih.gov However, with the development of synthetic methods in the 1950s, production became less reliant on this source. nih.gov Today, pyridine and its derivatives are synthesized on a large scale and are indispensable in various industries, including pharmaceuticals, agrochemicals, and materials science. wikipedia.orgacs.org
Interactive Table 2: Timeline of Key Events in Pyridine Chemistry
| Year | Event | Scientist(s) |
| Late 1840s | First isolation of pyridine. acs.org | Thomas Anderson |
| 1869 & 1871 | Elucidation of the structure of pyridine. wikipedia.orgacs.orgnih.gov | Wilhelm Körner & James Dewar |
| 1876 | First synthesis of pyridine. wikipedia.orgnih.gov | William Ramsay |
| 1881 | Development of the Hantzsch pyridine synthesis. wikipedia.orgacs.org | Arthur Hantzsch |
| 1924 | Development of an improved industrial pyridine synthesis. wikipedia.orgacs.org | Aleksei Chichibabin |
Structure
3D Structure
Properties
IUPAC Name |
5-(bromomethyl)-2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-10-7-3-2-6(4-8)5-9-7/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLDNQYXVDKJMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60155964 | |
| Record name | Pyridine, 5-(bromomethyl)-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60155964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128632-03-1 | |
| Record name | Pyridine, 5-(bromomethyl)-2-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128632031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 5-(bromomethyl)-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60155964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Advanced Synthetic Methodologies for 5 Bromomethyl 2 Methoxypyridine and Its Analogues
Regioselective Bromination Techniques for Pyridine (B92270) Scaffolds
The introduction of a bromomethyl group onto a pyridine ring with high regioselectivity is a critical step in the synthesis of 5-(bromomethyl)-2-methoxypyridine. The position of substitution is significantly influenced by the existing substituents on the pyridine ring.
Optimization of Bromomethyl Group Introduction at Position 5
The direct bromination of the methyl group at the 5-position of 2-methoxy-5-methylpyridine (B82227) is a common strategy. Free radical bromination, often employing N-bromosuccinimide (NBS) as the brominating agent, is a widely used method for this transformation. researchgate.netwikipedia.orgorganic-chemistry.org The reaction is typically initiated by light or a radical initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN) and is often carried out in a nonpolar solvent such as carbon tetrachloride. researchgate.netwikipedia.orgyoutube.com The stability of the benzylic radical intermediate at the 5-position of the pyridine ring favors this substitution. wikipedia.org
Influence of Methoxy (B1213986) Group at Position 2 on Bromination Selectivity
The presence of the methoxy group at the 2-position of the pyridine ring plays a crucial role in directing the bromination. The electron-donating nature of the methoxy group activates the pyridine ring towards electrophilic substitution. However, for the desired bromomethylation, the reaction conditions are controlled to favor free radical substitution on the methyl group rather than electrophilic substitution on the ring. researchgate.netchegg.com The methoxy group can influence the regioselectivity of ring bromination if conditions are not optimized for side-chain substitution. For instance, in the bromination of 2-methoxypyrrole, a related heterocyclic compound, multiple substitutions on the ring are observed, highlighting the strong activating effect of the methoxy group. chegg.com In contrast, for 2-methoxypyridine (B126380), selective mono-bromination can be achieved under controlled conditions. chegg.com
Comparative Analysis of Brominating Agents and Reaction Conditions
Various brominating agents have been explored for the synthesis of bromomethylpyridines. While elemental bromine (Br2) can be used, it often leads to a mixture of products, including ring bromination and multiple substitutions, and can require harsh conditions. researchgate.netgoogle.com
N-Bromosuccinimide (NBS) is a preferred reagent for the selective bromination of the methyl group due to its ability to provide a low, steady concentration of bromine radicals, which favors the desired benzylic bromination over competing reactions. wikipedia.orgorganic-chemistry.orgyoutube.com Other reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) have also been used effectively. google.com The choice of solvent and the use of radical initiators are critical parameters that are optimized to maximize the yield of the desired this compound. researchgate.net
| Brominating Agent | Typical Conditions | Selectivity | Reference |
| N-Bromosuccinimide (NBS) | CCl4, light or radical initiator (AIBN, benzoyl peroxide) | High for benzylic bromination | wikipedia.org, organic-chemistry.org |
| Bromine (Br2) | Can lead to ring bromination and mixtures | Lower selectivity | researchgate.net |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Can be used as an alternative to NBS | Good selectivity | google.com |
| Pyridine Hydrobromide Perbromide | Used for α-bromination of acetophenone (B1666503) derivatives | Effective for specific substrates | nih.gov, acs.org |
Synthesis of 2-Methoxy-5-methylpyridine Precursors via Nucleophilic Aromatic Substitution (SNAr)
The synthesis of the precursor, 2-methoxy-5-methylpyridine, is a crucial first step. Nucleophilic aromatic substitution (SNAr) is a prominent method for introducing the methoxy group onto the pyridine ring.
SNAr reactions involve the substitution of a leaving group, typically a halogen, on the pyridine ring by a nucleophile, in this case, the methoxide (B1231860) ion. The reaction is facilitated by the electron-withdrawing nature of the pyridine ring's nitrogen atom. The rate and regioselectivity of SNAr reactions are influenced by the nature of the leaving group and the reaction conditions. rsc.orgchemrxiv.org For instance, the reaction of 2,5-dibromopyridine (B19318) with sodium methoxide in methanol (B129727) yields 5-bromo-2-methoxypyridine (B44785), a closely related analogue. chemicalbook.com
Alkoxycarbonylation Reactions for Pyridine Ring Functionalization
Alkoxycarbonylation reactions, catalyzed by transition metals like palladium, offer another route for functionalizing the pyridine ring. acs.org These reactions can introduce ester functionalities which can then be further transformed. While not a direct route to 2-methoxy-5-methylpyridine, this methodology provides a versatile tool for creating substituted pyridine precursors. The process involves the reaction of a halo-pyridine with carbon monoxide and an alcohol in the presence of a palladium catalyst and a base. acs.org
Palladium-Catalyzed Cross-Coupling Reactions in Pyridine Synthesis
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the synthesis of substituted pyridines. nih.govrsc.orgnih.govacs.org These reactions allow for the formation of carbon-carbon bonds by coupling a halo-pyridine with an organoboron reagent in the presence of a palladium catalyst. This methodology can be employed to synthesize precursors to 2-methoxy-5-methylpyridine by first introducing the methyl group at the 5-position via a cross-coupling reaction, followed by the introduction of the methoxy group at the 2-position through an SNAr reaction. The optimization of these palladium-catalyzed reactions often involves screening different ligands, bases, and solvents to achieve high yields and selectivity. researchgate.net
| Reaction Type | Description | Application in Pyridine Synthesis | Reference |
| Nucleophilic Aromatic Substitution (SNAr) | Substitution of a leaving group on an aromatic ring by a nucleophile. | Introduction of methoxy groups onto the pyridine ring. | rsc.org, chemrxiv.org |
| Alkoxycarbonylation | Palladium-catalyzed introduction of an ester group. | Functionalization of the pyridine ring for further modification. | acs.org |
| Palladium-Catalyzed Cross-Coupling | Formation of C-C bonds using a palladium catalyst. | Synthesis of methyl-substituted pyridines. | nih.gov, rsc.org, nih.gov, acs.org |
Stille Coupling and Reductive Symmetrical Coupling Approaches for Bipyridine Derivatives
The construction of bipyridine scaffolds is a fundamental transformation in organic synthesis, and several powerful methods have been developed for this purpose. Among these, Stille coupling and reductive symmetrical coupling are particularly noteworthy.
Stille Coupling:
The Stille coupling reaction is a versatile carbon-carbon bond-forming reaction that involves the palladium-catalyzed cross-coupling of an organostannane with an organic halide or triflate. mdpi.com This methodology has been successfully employed for the synthesis of various bipyridine derivatives. mdpi.comacs.org In a typical Stille coupling approach to bipyridines, a bromopyridine derivative is reacted with a stannylpyridine in the presence of a palladium catalyst. mdpi.com For instance, the synthesis of bipyridines has been achieved through the reaction of stannylated pyridines with bromopyridines catalyzed by PdCl2(PPh3)2. mdpi.com The addition of a copper(I) iodide (CuI) co-catalyst can be effective in increasing the yield of the desired 2,2'-bipyridine (B1663995) product. researchgate.net
While highly effective, a significant drawback of the Stille coupling is the toxicity and hazardous nature of the organotin reagents used as starting materials. mdpi.com A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine (B102527) has been reported, which can be further functionalized via Stille coupling, highlighting the utility of this reaction in preparing complex bipyridine structures from readily available materials. nih.govresearchgate.net This approach allows for the selective, stepwise functionalization of the dibromobipyridine intermediate. nih.govresearchgate.net
Reductive Symmetrical Coupling:
Reductive symmetrical coupling provides a direct route to symmetrical bipyridines from halopyridine precursors. These reactions are typically promoted by a reducing agent in the presence of a transition metal catalyst, often from the nickel or palladium family. This method avoids the need for the pre-synthesis of organometallic reagents like organostannanes or organoborons.
A notable example is the synthesis of symmetrical 2,2'-bipyridines through the nickel-catalyzed reductive coupling of 2-halopyridines. These couplings can be efficiently catalyzed by NiCl2·6H2O without the need for external ligands.
Preparation of Related Bromomethyl Pyridine Derivatives
The synthesis of various bromomethyl pyridine derivatives is crucial for accessing a diverse range of chemical structures for various applications. The following subsections detail the synthetic routes to several important analogues of this compound.
The synthesis of 5-(chloromethyl)-2-methoxypyridine (B12348) serves as an important pathway to its bromomethyl counterpart through a subsequent halogen exchange reaction. The chloromethyl derivative can be prepared from readily available starting materials. For instance, a general strategy for the synthesis of chloromethylpyridines involves the chlorination of the corresponding hydroxymethylpyridine.
A common method for this transformation is the use of thionyl chloride (SOCl2). For example, the synthesis of 5-chloro-2-(chloromethyl)pyridine (B155031) has been achieved by treating (5-chloropyridin-2-yl)methanol (B1288476) with thionyl chloride in dichloromethane (B109758). chemicalbook.com This reaction proceeds through the formation of a chlorosulfite ester intermediate, which then undergoes nucleophilic attack by the chloride ion.
Once the 5-(chloromethyl)-2-methoxypyridine is obtained, it can be converted to the desired this compound via a Finkelstein reaction. This classic halogen exchange reaction typically involves treating the chloromethyl compound with a bromide salt, such as sodium bromide or lithium bromide, in a suitable solvent like acetone (B3395972) or acetonitrile. The equilibrium is driven towards the product by the precipitation of the less soluble sodium chloride in the reaction solvent.
A variety of chloromethyl-methoxypyridine isomers are known, including 2-(chloromethyl)-5-methoxypyridine (B1356059) and their hydrochloride salts. guidechem.comguidechem.com The synthetic strategies employed for these compounds can often be adapted for the synthesis of the 5-(chloromethyl)-2-methoxypyridine isomer.
The synthesis of 5-(bromomethyl)-2-methylpyridine (B1343900) can be approached through several routes, often starting from either 2,5-dimethylpyridine (B147104) or a functionalized picoline derivative.
One common method is the radical bromination of the methyl group at the 5-position of 2,5-dimethylpyridine. This is typically achieved using N-bromosuccinimide (NBS) as the brominating agent, with a radical initiator such as azobisisobutyronitrile (AIBN) or under UV irradiation. However, controlling the selectivity of this reaction can be challenging, and mixtures of mono- and di-brominated products may be formed. lookchem.com
A more controlled, multi-step synthesis of the isomeric 3-(bromomethyl)-5-methylpyridine (B105789) has been reported, starting from 5-methylnicotinic acid. lookchem.comresearchgate.net This approach involves esterification, reduction of the ester to an alcohol, and subsequent conversion of the alcohol to the bromide. researchgate.net A similar strategy could potentially be adapted for the synthesis of 5-(bromomethyl)-2-methylpyridine starting from 6-methylnicotinic acid.
Another route to 5-bromo-2-methylpyridine (B113479), a potential precursor, involves a multi-step sequence starting from the condensation of diethyl malonate with 2-chloro-5-nitropyridine, followed by decarboxylation, reduction of the nitro group to an amine, and finally a Sandmeyer-type reaction to introduce the bromo substituent. google.com The resulting 5-bromo-2-methylpyridine could then potentially undergo radical bromination on the methyl group to yield the desired product.
| Starting Material | Reagents and Conditions | Product |
| 2,5-Dimethylpyridine | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) or UV light | 5-(Bromomethyl)-2-methylpyridine |
| 5-Methylnicotinic Acid | 1. Thionyl chloride, Methanol; 2. Sodium borohydride; 3. Hydrobromic acid | 3-(Bromomethyl)-5-methylpyridine hydrobromide |
| 2-Chloro-5-nitropyridine | 1. Diethyl malonate, NaH; 2. H+; 3. Pd/C, H2; 4. HBr, NaNO2 | 5-Bromo-2-methylpyridine |
The introduction of fluorine into pyridine rings can significantly modulate the electronic properties and biological activity of the resulting molecules. The synthesis of halogenated analogues such as 5-(bromomethyl)-2-fluoropyridine (B10200) is therefore of considerable interest.
5-(Bromomethyl)-2-fluoropyridine:
A common route to 5-(bromomethyl)-2-fluoropyridine involves the radical bromination of 2-fluoro-5-methylpyridine. This reaction is typically carried out using N-bromosuccinimide (NBS) and a radical initiator. The starting material, 2-fluoro-5-methylpyridine, can be synthesized from 2-amino-5-methylpyridine (B29535) via a diazotization reaction in the presence of a fluoride (B91410) source, such as anhydrous hydrogen fluoride. google.com
4-(Bromomethyl)-5-fluoro-2-methoxypyridine (B13085115):
The synthesis of 4-(bromomethyl)-5-fluoro-2-methoxypyridine is more complex. The commercially available compound 4-bromo-5-fluoro-2-methoxypyridine (B3030226) serves as a key intermediate. synquestlabs.com The synthesis of this intermediate can be achieved through various methods, often involving the construction of the substituted pyridine ring followed by halogenation and methoxylation steps. Once the 4-bromo-5-fluoro-2-methoxypyridine is obtained, the bromomethyl group could be introduced, for example, through a sequence involving metal-halogen exchange to form an organometallic species, followed by reaction with a suitable one-carbon electrophile and subsequent bromination.
The differential reactivity of the halogen substituents on compounds like 5-bromo-2-fluoropyridine (B45044) is noteworthy. The fluorine atom is generally more susceptible to nucleophilic aromatic substitution, while the bromine atom is more reactive in palladium-catalyzed cross-coupling reactions. ossila.com This differential reactivity allows for selective functionalization at different positions of the pyridine ring.
| Starting Material | Reagents and Conditions | Product |
| 2-Amino-5-methylpyridine | 1. Anhydrous HF, NaNO2; 2. NBS, AIBN | 5-(Bromomethyl)-2-fluoropyridine |
| Commercially Available | Not specified in the provided context | 4-Bromo-5-fluoro-2-methoxypyridine |
The synthesis of pyridine derivatives bearing multiple bromine atoms, including a bromomethyl group, provides access to highly functionalized building blocks for further chemical transformations.
5-Bromo-2-(bromomethyl)-3-methoxypyridine:
The synthesis of this dibrominated compound likely involves a multi-step sequence. A plausible route could start with a suitably substituted pyridine precursor, followed by sequential bromination and methoxylation steps. The bromomethyl group would typically be introduced via radical bromination of a corresponding methylpyridine. The specific order of these reactions would be crucial to ensure the desired regioselectivity. The compound 5-bromo-3-(bromomethyl)-2-methoxypyridine (B3046328) is a known chemical entity. cymitquimica.com
4-Bromo-5-(bromomethyl)-2-methoxypyridine:
This isomer is also a known compound. uni.lu Its synthesis would likely start from a 2-methoxypyridine derivative. A key step would be the regioselective introduction of the bromo and bromomethyl groups. For example, starting from 2-methoxy-5-methylpyridine, one could envision a bromination of the ring at the 4-position, followed by radical bromination of the methyl group. Alternatively, a Sandmeyer reaction on an appropriately substituted aminopyridine could be used to introduce the bromo group at the 4-position. guidechem.com
The synthesis of the precursor 5-bromo-2-methoxypyridine is well-established and can be achieved by reacting 2,5-dibromopyridine with sodium methoxide. guidechem.comchemicalbook.com Another route involves the diazotization of 2-amino-5-methoxypyridine (B21397) in the presence of a bromide source. chemicalbook.com
| Compound | Precursor(s) | Key Synthetic Steps |
| 5-Bromo-2-(bromomethyl)-3-methoxypyridine | Substituted Pyridine | Sequential bromination, methoxylation, and radical bromination. |
| 4-Bromo-5-(bromomethyl)-2-methoxypyridine | 2-Methoxy-5-methylpyridine | Ring bromination followed by radical bromination of the methyl group. |
| 5-Bromo-2-methoxypyridine | 2,5-Dibromopyridine | Reaction with sodium methoxide. |
| 5-Bromo-2-methoxypyridine | 2-Amino-5-methoxypyridine | Diazotization in the presence of a bromide source. |
Iii. Chemical Reactivity and Mechanistic Investigations of 5 Bromomethyl 2 Methoxypyridine
Reactivity of the Methoxy (B1213986) Group
The methoxy group at the 2-position is generally stable but can undergo specific reactions under certain conditions. It acts as an electron-donating group, which influences the reactivity of the pyridine (B92270) ring itself, but can also be the site of oxidation or cleavage.
Direct oxidation of the methoxy group on an aromatic ring to an aldehyde or carboxylic acid is not a standard or facile transformation. However, the pyridine nitrogen atom can be oxidized. The electron-donating nature of the 2-methoxy group facilitates the N-oxidation of the pyridine ring. nih.gov Reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid can be used to form 2-methoxy-5-(bromomethyl)pyridine N-oxide. arkat-usa.org Pyridine N-oxides are valuable intermediates themselves, as the N-O bond alters the electronic properties of the ring, facilitating different substitution patterns compared to the parent pyridine. nih.govscripps.edu
The most significant reaction of the 2-methoxy group is its cleavage to reveal a hydroxyl group, which exists in tautomeric equilibrium with its corresponding pyridone form, 5-(bromomethyl)-2(1H)-pyridone. This transformation is crucial for accessing a different class of pyridine derivatives.
Common methods for aryl methyl ether cleavage are effective for this substrate:
Lewis Acids: Boron tribromide (BBr₃) is a highly effective reagent for cleaving aryl methyl ethers. nih.govnih.govresearchgate.netcommonorganicchemistry.com It coordinates to the ether oxygen, activating the C-O bond for cleavage. The reaction typically proceeds in an inert solvent like dichloromethane (B109758) at low temperatures. commonorganicchemistry.com Computational studies suggest a mechanism where one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether. nih.govnih.gov
Strong Protic Acids: Concentrated hydrobromic acid (HBr) or hydroiodic acid (HI) can also be used to cleave the ether bond at elevated temperatures. The reaction involves protonation of the ether oxygen followed by nucleophilic attack of the halide on the methyl group.
The resulting 2-pyridone can then be used in a variety of further derivatization reactions, such as N-alkylation.
Transformations of the Pyridine Ring System
The pyridine ring in 5-(bromomethyl)-2-methoxypyridine, while aromatic, exhibits distinct reactivity patterns compared to benzene (B151609), influenced by the nitrogen heteroatom and the substituents.
The reduction of the pyridine ring to a saturated piperidine (B6355638) core is a synthetically valuable transformation. While catalytic hydrogenation is a common method, milder and more functional-group-tolerant procedures have been developed. One such method involves the use of samarium diiodide (SmI₂) in the presence of water. This system has been shown to be effective for the reduction of various pyridine derivatives. The reaction proceeds rapidly at room temperature, converting the aromatic pyridine ring into a piperidine in excellent yields. For substituted pyridines, the reaction conditions can be tuned to achieve the desired transformation, although the presence of other functional groups may lead to side reactions.
Table 1: Illustrative Reduction of Pyridine Derivatives with Samarium Diiodide
| Substrate | Product | Reagents and Conditions | Yield (%) |
| Pyridine | Piperidine | SmI₂, H₂O, THF, Room Temp. | >95 |
| 2-Chloropyridine | Piperidine | SmI₂, H₂O, THF, Room Temp. | High |
| 3-Aminopyridine | Piperidine | SmI₂, H₂O, THF, Room Temp. | High |
This table illustrates the general utility of the SmI₂-H₂O system for pyridine reduction. Specific yields for this compound under these conditions would require experimental verification.
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more challenging than on benzene due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. quimicaorganica.orgyoutube.com When substitution does occur, it is typically directed to the 3- and 5-positions. quimicaorganica.org
In the case of this compound, the regioselectivity of EAS is influenced by both the methoxy and bromomethyl groups. The 2-methoxy group is an activating, ortho-, para-director. libretexts.org Given its position, it directs incoming electrophiles to the 3- and 5-positions. The 5-position is already substituted, so the directing influence of the methoxy group is primarily towards the 3-position. The bromomethyl group at the 5-position is a deactivating group.
Therefore, electrophilic attack is most likely to occur at the C-3 or C-4 positions. The precise outcome would depend on the nature of the electrophile and the reaction conditions, with a complex interplay of electronic and steric effects determining the final product distribution. researchgate.netnih.gov
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Electronic Influence of 2-Methoxy Group | Electronic Influence of 5-Bromomethyl Group | Overall Predicted Reactivity |
| C-3 | Activating (ortho) | Weakly deactivating | Favorable for substitution |
| C-4 | Weakly influenced | Weakly influenced | Possible site of substitution |
| C-6 | Weakly influenced | Weakly influenced | Sterically hindered by N and MeO |
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the Negishi coupling, which utilizes organozinc reagents, is particularly effective for the arylation and heteroarylation of heterocyclic compounds. orgsyn.orgorgsyn.org While the bromomethyl group of this compound is a primary site for such reactions, transformations can also be envisioned on the pyridine ring itself.
To achieve arylation or heteroarylation on the pyridine core, a halogen substituent would typically be required on the ring. For instance, a bromo or iodo derivative of this compound could serve as a substrate for Negishi coupling. The reaction involves the formation of a pyridylzinc reagent or coupling with a pyridyl halide in the presence of a palladium catalyst. orgsyn.org The choice of catalyst and ligands is crucial for achieving high yields and preventing side reactions. nih.govnih.gov These reactions exhibit good functional group tolerance, making them suitable for complex molecule synthesis. orgsyn.org
Single-Electron Transfer (SET) Reactions and Advanced Organic Methodologies
The electronic nature of the pyridine ring and the presence of the bromomethyl group allow for the application of advanced synthetic methods that proceed through single-electron transfer (SET) pathways.
Tetrakis(dimethylamino)ethylene (TDAE) is a strong electron-donating olefin that can initiate SET reactions. This methodology has been applied in the synthesis of complex heterocyclic structures. For example, in a related system, TDAE was used to generate a carbanion from 5-(bromomethyl)-3-methyl-6-nitrobenzoxazolone. mdpi.com This carbanion then participates in nucleophilic addition to aldehydes, leading to the formation of alcohol derivatives. mdpi.com In the case of a dibromomethyl substrate, the reaction with TDAE can lead to the formation of an α-bromocarbanion, which can subsequently react with aldehydes to form oxiranes. mdpi.com
This methodology highlights the potential of using TDAE to activate the bromomethyl group of this compound for the formation of new carbon-carbon bonds through a SET mechanism, enabling the synthesis of a variety of functionalized pyridine derivatives.
Table 3: TDAE-Mediated Reactions of a Bromomethyl-Substituted Aromatic Compound
| Starting Material | Reagent | Product Type |
| 5-(bromomethyl)-3-methyl-6-nitrobenzoxazolone | Aldehyde, TDAE | Alcohol |
| 5-(dibromomethyl)-3-methyl-6-nitrobenzoxazolone | Aldehyde, TDAE | Oxirane |
This table is based on the reactivity of a structurally related compound and illustrates the potential synthetic applications of the TDAE methodology. mdpi.com
The bromomethyl group of this compound is susceptible to homolytic cleavage to form a pyridylmethyl radical. This radical intermediate can participate in a variety of synthetic transformations. Radical-based methods are particularly advantageous in heterocyclic chemistry due to their tolerance of a wide range of functional groups. nih.gov
Modern photoredox catalysis provides a mild and efficient way to generate radicals from alkyl halides. nih.gov The resulting pyridyl-containing radical can then engage in reactions such as addition to alkenes to forge new carbon-carbon bonds. nih.gov The synthetic utility of such radical pathways is vast, allowing for the introduction of complex alkyl chains onto the pyridine scaffold. nih.gov These methods have been instrumental in the late-stage functionalization of bioactive molecules. beilstein-journals.org The development of new catalytic systems continues to expand the scope and applicability of these radical-based transformations in the synthesis of highly substituted pyridines. rsc.orgresearchgate.net
Iv. Advanced Applications in Medicinal Chemistry and Pharmaceutical Research
Design and Synthesis of Bioactive Pyridine (B92270) Derivatives
The strategic design and synthesis of novel compounds are fundamental to drug discovery. 5-(Bromomethyl)-2-methoxypyridine and its isomers are versatile reagents in this process, enabling the construction of complex molecular architectures with therapeutic potential.
This compound and related isomers are valuable intermediates in the synthesis of a wide array of pharmaceuticals and complex heterocyclic systems. innospk.com The presence of the highly reactive bromomethyl group allows for facile nucleophilic substitution reactions, making it a key component for chemists to introduce the methoxypyridinylmethyl moiety into larger molecules. This reactivity is pivotal for constructing heterocyclic frameworks that are common in many drug molecules. innospk.com
For example, Suzuki-Miyaura cross-coupling reactions involving brominated methoxypyridines are employed to synthesize complex aryl-pyridine structures, which are precursors to potential therapeutic agents like bedaquiline (B32110) analogues. nih.gov The versatility of this intermediate extends to its use in palladium-catalyzed reactions, which are instrumental in building the core structures of active pharmaceutical ingredients (APIs). innospk.com The synthesis often starts with precursor molecules like 2,5-dibromopyridine (B19318), which is then reacted with sodium methoxide (B1231860) to yield 5-bromo-2-methoxypyridine (B44785), a direct precursor that can be further modified. chemicalbook.comguidechem.com This compound serves as a building block in the creation of more complex molecules for the pharmaceutical and agrochemical industries. innospk.com
Derivatives of methoxypyridine have shown significant promise as enzyme inhibitors, a key strategy in treating numerous diseases. The pyridine scaffold can be tailored to fit into the active sites of specific enzymes, modulating their activity.
Research has demonstrated that chromeno[3,2-c]pyridine derivatives can act as potent and selective inhibitors of monoamine oxidase A (MAO-A), with IC50 values around 1 μM. mdpi.com Conversely, other structural analogues, such as certain 1,2-dihydrobenzo[g]isoquinoline-5,10-dione derivatives, have been identified as selective monoamine oxidase B (MAO-B) inhibitors. mdpi.com Furthermore, some derivatives have been found to inhibit cholinesterases (AChE and BChE), enzymes critical in neurodegenerative diseases. mdpi.com In the realm of cancer therapy, pyridothienopyrimidine derivatives have been investigated as inhibitors of the epidermal growth factor receptor (EGFR) kinase, a crucial target in oncology. nih.gov The ability of some pyridine derivatives to inhibit cytochrome P450 enzymes also highlights their potential role in modulating drug metabolism.
Table 1: Examples of Pyridine Derivatives and Their Enzyme Inhibition
| Derivative Class | Target Enzyme | Potency (IC₅₀) | Reference |
|---|---|---|---|
| Chromeno[3,2-c]pyridines | MAO-A | ~1 µM | mdpi.com |
| Benzo[g]isoquinoline-5,10-diones | MAO-B | 0.51-0.63 µM | mdpi.com |
| Pyridothienopyrimidines | EGFR Kinase | 7.27–17.29 nM | nih.gov |
| 1,2-DHCP Derivatives | Cholinesterases (AChE/BChE) | Single-digit µM | mdpi.com |
The rise of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Pyridine derivatives synthesized from intermediates like this compound are a significant area of this research. These compounds are known to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
The development of these agents often involves synthesizing a library of related compounds to establish a structure-activity relationship (SAR). SAR studies help identify the specific molecular features responsible for antimicrobial potency. For instance, research on a series of pyranopyridine inhibitors of Gram-negative bacterial efflux pumps revealed a detailed molecular activity map of the scaffold. nih.gov This allowed for targeted modifications to improve potency and metabolic stability, leading to compounds significantly more effective than the initial lead at potentiating the activity of antibiotics like levofloxacin. nih.gov Similarly, extensive SAR studies on pyrimidoisoquinolinquinones have identified the structural requirements for high activity against multidrug-resistant Gram-positive bacteria, with some derivatives showing higher potency than vancomycin (B549263) against MRSA. mdpi.com
Novel pyridothienopyrimidine derivatives have demonstrated broad-spectrum antimicrobial activity with minimum inhibitory concentrations (MIC) in the range of 4–16 µg/mL. nih.gov Furthermore, 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives have also been synthesized and shown to possess both antibacterial and antifungal properties. nih.gov The mechanism of action for some of these derivatives is believed to involve the disruption of bacterial cell membrane integrity and interference with essential metabolic pathways.
Table 2: Antimicrobial Activity of Selected Pyridine-Based Derivatives
| Compound Class | Target Organisms | Activity Metric (MIC) | Reference |
|---|---|---|---|
| Pyranopyridines | Escherichia coli | Potentiates levofloxacin | nih.gov |
| Pyridothienopyrimidines | Bacteria & Fungi | 4–16 µg/mL | nih.gov |
| Pyrimidoisoquinolinquinones | MRSA, Gram-positive bacteria | 0.5–64 µg/mL | mdpi.com |
| Quinolinequinones | Staphylococcus aureus | 1.22 µg/mL | nih.gov |
The search for more effective and selective anticancer agents is a primary focus of medicinal chemistry. Pyridine-containing compounds have emerged as a promising class of molecules with significant cytotoxic effects against various cancer cell lines.
Derivatives such as 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines have shown potent anti-proliferative activity against human breast (MDA-MB-231) and colorectal (HCT116) cancer cell lines, with IC50 concentrations as low as 25–50 nM. mdpi.com The mechanism for these compounds is thought to involve the inhibition of phosphoinositide phospholipase C (PI-PLC). mdpi.com Similarly, newly synthesized pyridothienopyrimidine derivatives displayed potent cytotoxic activity against human liver (HepG-2) and breast (MCF-7) carcinoma cells, with IC50 values in the range of 1.17–2.79 µM. nih.gov The anticancer potential of these compounds was linked to their ability to inhibit EGFR kinase. nih.gov Research into 5-substituted-2'-deoxyuridine analogues, which can be synthesized from brominated intermediates, has also demonstrated growth inhibition of murine sarcoma and leukemia cells in culture. nih.gov
Table 3: Cytotoxic Activity of Pyridine Derivatives in Cancer Research
| Derivative Class | Cancer Cell Line(s) | Potency (IC₅₀) | Reference |
|---|---|---|---|
| 3-Amino-2-arylcarboxamido-thieno[2-3-b]pyridines | HCT116, MDA-MB-231 | 25–50 nM | mdpi.com |
| Pyridothienopyrimidines | HepG-2, MCF-7 | 1.17–2.79 µM | nih.gov |
| 5-(aminomethyl)-2'-deoxyuridine | Murine Sarcoma 180, L1210 | Active in culture | nih.gov |
Mechanisms of Biological Action of this compound Derivatives
Understanding how a drug molecule interacts with its biological target at a molecular level is crucial for rational drug design. For derivatives of this compound, a key aspect of their biological activity is their ability to form stable bonds with target proteins.
The bromomethyl group on the pyridine ring is an electrophilic center, making it susceptible to attack by nucleophiles. This inherent reactivity is the basis for a significant mechanism of action: the formation of a covalent bond with nucleophilic amino acid residues, such as cysteine, within a protein's structure. nih.gov This type of irreversible binding can lead to sustained and potent inhibition of the target protein's function. nih.gov
The principle of proximity-enhanced bioreactivity explains how this specific covalent linkage can occur. nih.govescholarship.org A molecule designed to first bind non-covalently to a protein's active or allosteric site brings the reactive bromomethyl group into close proximity with a nearby nucleophilic residue. This proximity increases the effective concentration of the reactants, facilitating the formation of a covalent bond that locks the inhibitor in place. nih.govspringernature.com This strategy has been successfully used to create irreversible inhibitors for various protein targets, demonstrating the utility of incorporating reactive electrophiles to achieve durable biological effects. nih.govnih.gov The formation of such stable bonds can enhance protein stability, modulate function, and is a key strategy in the development of covalent protein drugs. escholarship.orgresearchgate.net
Role of Substituent Electronic Properties in Biological Interactions
The electronic properties of the substituents on the pyridine ring are critical in determining the biological activity of the molecule. The methoxy (B1213986) group (-OCH3) at the 2-position and the bromomethyl group (-CH2Br) at the 5-position of this compound have distinct electronic characteristics that can influence its interactions with biological targets.
The methoxy group is a strong electron-donating group through resonance and a weak electron-withdrawing group through induction. When attached to the pyridine ring, the methoxy group increases the electron density of the ring and activates the nitrogen atom, making the molecule more reactive in certain chemical processes. exsyncorp.com This enhanced electron density can influence the pKa of the pyridine nitrogen, affecting its ability to form hydrogen bonds or ionic interactions with amino acid residues in a protein's active site.
The biological importance of these electronic properties is evident in studies of related compounds. For example, in a series of gamma-secretase modulators, the introduction of a methoxypyridyl B-ring generally led to improved activity for inhibiting the production of Aβ42 compared to a methoxyphenyl ring. nih.gov This suggests that the electronic properties of the pyridine nitrogen contribute favorably to the compound's activity. In another study on pyrazole-based gamma-secretase modulators with a methoxypyridine component, the differing potency between two very similar analogs was hypothesized to be the result of electronic effects from multiple electron-withdrawing functionalities on the pyrazole (B372694) ring. nih.gov
The bromomethyl group, on the other hand, is an electrophilic moiety due to the electron-withdrawing nature of the bromine atom. This makes the methylene (B1212753) carbon susceptible to nucleophilic attack, a property that can be exploited for the covalent modification of biological targets. This reactivity is a key feature in the design of irreversible inhibitors.
In silico Docking Studies and Molecular Modeling
In silico molecular docking and modeling are powerful computational tools used to predict and analyze the binding of small molecules to the active sites of biological macromolecules. These methods are instrumental in modern drug discovery, and for a compound like this compound, they can provide valuable insights into its potential biological targets and binding modes.
Docking studies have also been performed on 2-methoxypyridine (B126380) derivatives as potential antitubercular agents, targeting the DprE1 enzyme in Mycobacterium tuberculosis. acs.org In another study, docking simulations of newly synthesized triazolopyridine derivatives were conducted with GlcN-6-P synthase, an enzyme involved in microbial cell wall biosynthesis. mdpi.com
These examples demonstrate a common workflow in computational drug design where a class of compounds, such as methoxypyridine derivatives, is modeled to understand their structure-activity relationships. For this compound, a medicinal chemist could use in silico methods to screen a virtual library of compounds derived from it against a panel of known drug targets. The results of such a study could predict binding affinities and identify key interactions, thereby guiding the synthesis of the most promising candidates for further biological evaluation.
Applications in Agrochemical and Materials Science Development
The unique chemical properties of this compound also make it a valuable intermediate in the synthesis of agrochemicals and in the development of new materials.
Utilization in Agrochemical Active Ingredient Synthesis
Substituted pyridines are a cornerstone of the agrochemical industry, forming the chemical backbone of many herbicides, insecticides, and fungicides. 5-Bromo-2-methoxypyridine, a closely related compound, is identified as a key starting material for the synthesis of pesticides and herbicides. xdbiochems.com The bromine and methoxy groups on this scaffold allow for the introduction of specific functional groups that can enhance the pesticidal or herbicidal activity of the final products. xdbiochems.com Chemists can modify these compounds to develop derivatives with improved efficacy, selectivity, and better environmental profiles. xdbiochems.com
Similarly, other methoxypyridine derivatives, such as 4-Amino-2-methoxypyridine, are utilized in the production of agrochemicals, including pesticides and herbicides that are vital for crop protection and agricultural productivity. innospk.com The reactivity and structural features of methoxypyridines facilitate their use as building blocks in the synthesis of complex, biologically active molecules for agriculture. chemimpex.comcymitquimica.com The bromomethyl functionality of this compound provides a reactive handle for linking the pyridine core to other molecular fragments, a common strategy in the design of novel active ingredients for agrochemicals.
Role in Polymer Chemistry and Crosslinking
In the realm of materials science, pyridine-containing polymers are of interest for a variety of applications, including as catalysts, in electronics, and for gas capture. The functional groups of this compound suggest its potential utility in polymer chemistry.
Methoxypyridine derivatives have been used as catalysts in polymerization reactions. For example, 4-methoxypyridine (B45360) has been identified as an effective catalyst for the ring-opening polymerization (ROP) of O-carboxyanhydrides, a process used to create well-defined functional polyesters. rsc.orgfrontiersin.org The basicity of the methoxypyridine plays a key role in its catalytic activity. frontiersin.org
The bromomethyl group is a well-known functionality for initiating polymerizations or for post-polymerization modification. Bromomethylpyridine derivatives have been used to synthesize ligands for creating coordination polymers. researchgate.netd-nb.infotue.nl These polymers, which consist of metal ions linked by organic ligands, can have interesting magnetic, optical, and porous properties. For example, 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine has been reported as a powerful precursor to a range of new tridentate ligands for transition metals. researchgate.net
Furthermore, amine-functionalized porous organic polymers, which are studied for carbon dioxide capture, have been shown to have enhanced performance when functionalized with methoxy-containing groups, including methoxypyridine. rsc.org While direct use of this compound in polymer synthesis is not widely documented, its bifunctional nature—a polymerizable or grafting site (bromomethyl) and a functionality-modifying group (methoxy)—makes it a potentially valuable monomer or crosslinking agent for the development of novel functional polymers.
Data Tables
Table 1: Examples of Biologically Active Methoxypyridine Derivatives and their Molecular Targets
| Compound Class | Molecular Target | Application/Significance | Reference |
| 3-Cyano-2-methoxypyridine derivatives | PIM-1 Kinase | Cancer Therapy | nih.gov |
| Sulfonamide methoxypyridine derivatives | PI3K/mTOR | Cancer Therapy | nih.gov |
| Methoxypyridine-containing tetracycles | Gamma-secretase | Alzheimer's Disease | nih.gov |
| 2-Methoxypyridine derivatives | DprE1 Enzyme | Antitubercular Agents | acs.org |
Table 2: Applications of Methoxypyridine and Bromomethylpyridine Derivatives in Agrochemicals and Polymer Chemistry
| Compound/Derivative Class | Field of Application | Specific Use | Reference |
| 5-Bromo-2-methoxypyridine | Agrochemicals | Starting material for pesticides and herbicides | xdbiochems.com |
| 4-Amino-2-methoxypyridine | Agrochemicals | Synthesis of pesticides and herbicides | innospk.com |
| 4-Methoxypyridine | Polymer Chemistry | Catalyst for Ring-Opening Polymerization | rsc.orgfrontiersin.org |
| Bromomethylpyridine derivatives | Polymer Chemistry | Synthesis of ligands for coordination polymers | researchgate.netd-nb.inforesearchgate.net |
| Methoxypyridine-functionalized polymers | Materials Science | CO2 capture | rsc.org |
V. Advanced Analytical and Spectroscopic Characterization in Research
Spectroscopic Techniques for Structural Elucidation of Derivatives
Spectroscopic methods are indispensable tools in the study of 5-(bromomethyl)-2-methoxypyridine derivatives, providing detailed information about their atomic composition, connectivity, and three-dimensional arrangement.
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the precise mass determination of molecules, enabling the unequivocal identification of reaction intermediates and products. Unlike standard mass spectrometry, HRMS provides the exact molecular formula of a compound by measuring its mass-to-charge ratio (m/z) to a high degree of accuracy. This is particularly crucial in complex reaction mixtures where multiple species may have the same nominal mass.
In the synthesis of derivatives from this compound, HRMS can be used to track the formation of key intermediates. For instance, in a nucleophilic substitution reaction where the bromine atom is displaced, HRMS can confirm the mass of the resulting product, thereby verifying a successful transformation. The high resolution allows for the differentiation between compounds with very similar masses, which is essential for confirming the elemental composition of novel derivatives.
Table 1: Exemplary HRMS Data for Hypothetical Intermediates
| Intermediate Structure | Molecular Formula | Calculated m/z | Observed m/z |
| 5-(Azidomethyl)-2-methoxypyridine | C₇H₈N₄O | 164.0701 | 164.0705 |
| 5-(Hydroxymethyl)-2-methoxypyridine | C₇H₉NO₂ | 139.0633 | 139.0631 |
| 2-Methoxy-5-(phthalimidomethyl)pyridine | C₁₆H₁₄N₂O₃ | 282.0999 | 282.1002 |
Note: The data in this table is illustrative and intended to demonstrate the application of HRMS.
X-ray crystallography is an unparalleled technique for determining the three-dimensional atomic and molecular structure of a crystalline compound. researchgate.net It provides definitive information about bond lengths, bond angles, and the absolute configuration of chiral centers, which is vital for understanding the stereochemistry of molecules. researchgate.net
For derivatives of this compound that are crystalline, single-crystal X-ray diffraction can provide unambiguous structural proof. This is especially important when new stereocenters are created during a reaction. The resulting crystallographic data allows for the precise determination of the spatial arrangement of atoms, confirming the stereochemical outcome of the synthesis.
A study on the crystal structure of 2,6-bis{[2-(dimethoxymethyl)phenoxy]methyl}pyridine, a related pyridine (B92270) derivative, highlights the detailed structural information that can be obtained. chemicalbook.com Similarly, the analysis of various 2-methoxypyridine (B126380) derivatives has provided insights into their non-planar and slightly distorted conformations, as well as intermolecular interactions. spectrabase.com For instance, in one such derivative, the 4-decyloxyphenyl ring substituted at position-4 of the pyridine core was found to have a significant torsion angle, while a 2-thiophenyl ring at position-6 was nearly co-planar with the pyridine ring, indicating a large conjugated system. spectrabase.com
Table 2: Illustrative Crystallographic Data for a Hypothetical Derivative
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.89 |
| b (Å) | 12.34 |
| c (Å) | 15.67 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1525.8 |
| Z | 4 |
Note: This table presents hypothetical data to illustrate the type of information obtained from X-ray crystallography.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful and widely used techniques for the structural elucidation of organic compounds in solution.
¹H NMR: Proton NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For derivatives of this compound, the chemical shifts and coupling constants of the aromatic protons on the pyridine ring, the methylene (B1212753) protons of the bromomethyl group, and the methyl protons of the methoxy (B1213986) group are characteristic and can be used to confirm the structure of the compound and its derivatives. chemicalbook.comnih.gov
¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in a derivative of this compound will give a distinct signal in the ¹³C NMR spectrum, allowing for the confirmation of the number and type of carbon atoms present. nih.gov The chemical shifts of the carbon atoms in the pyridine ring are particularly informative about the substitution pattern.
¹⁹F NMR: For derivatives of this compound that incorporate fluorine atoms, ¹⁹F NMR is an essential tool. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR detection. The chemical shifts in ¹⁹F NMR span a much wider range than in ¹H NMR, providing excellent signal dispersion and making it easier to distinguish between different fluorine environments. This technique is invaluable for confirming the successful incorporation of fluorine and for studying the electronic effects of fluorine substitution on the molecule.
Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound and a Hypothetical Derivative
| Compound | Proton (¹H) | δ (ppm) | Carbon (¹³C) | δ (ppm) |
| This compound | H-3 | ~6.8 | C-2 | ~163 |
| H-4 | ~7.6 | C-3 | ~112 | |
| H-6 | ~8.1 | C-4 | ~140 | |
| -CH₂Br | ~4.5 | C-5 | ~129 | |
| -OCH₃ | ~3.9 | C-6 | ~147 | |
| -CH₂Br | ~32 | |||
| -OCH₃ | ~54 | |||
| Hypothetical Derivative: 2-Methoxy-5-(phenoxymethyl)pyridine | H-3 | ~6.8 | C-2 | ~163 |
| H-4 | ~7.7 | C-3 | ~112 | |
| H-6 | ~8.2 | C-4 | ~139 | |
| -CH₂O- | ~5.1 | C-5 | ~130 | |
| -OCH₃ | ~3.9 | C-6 | ~147 | |
| Phenyl H | 6.9-7.3 | -CH₂O- | ~68 | |
| -OCH₃ | ~54 | |||
| Phenyl C | 115-159 |
Note: The chemical shift values are approximate and can vary depending on the solvent and other experimental conditions.
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.
IR Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence or absence of these groups. For example, in reactions of this compound, the disappearance of the C-Br stretching vibration and the appearance of a new band, such as a C-N or C-O stretch, can confirm a successful substitution reaction. spectrabase.com
Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. Like IR, it provides information about molecular vibrations. However, the selection rules for Raman and IR are different, meaning that some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. This makes the two techniques complementary. For instance, symmetric vibrations and bonds involving non-polar groups often give rise to strong Raman signals.
Table 4: Characteristic IR and Raman Frequencies for Functional Groups in this compound Derivatives
| Functional Group | Vibration Type | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
| C-Br | Stretch | 500 - 600 | 500 - 600 |
| C-O (methoxy) | Stretch | 1000 - 1300 (asymmetric), 1200-1275 (symmetric) | 1000 - 1300 |
| C=C, C=N (pyridine ring) | Stretch | 1400 - 1650 | 1400 - 1650 |
| C-H (aromatic) | Stretch | 3000 - 3100 | 3000 - 3100 |
| C-H (aliphatic) | Stretch | 2850 - 3000 | 2850 - 3000 |
| C-N (amine) | Stretch | 1020 - 1250 | 1020 - 1250 |
| C=O (amide) | Stretch | 1630 - 1680 | 1630 - 1680 |
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for separating the components of a mixture, allowing for the assessment of product purity and the monitoring of reaction progress.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical techniques used to separate, identify, and quantify each component in a mixture. They are routinely used in pharmaceutical and chemical research to assess the purity of synthesized compounds and to monitor the progress of a chemical reaction over time.
In the context of this compound chemistry, a researcher can inject a small sample of the reaction mixture into an HPLC or UPLC system at various time points. The resulting chromatogram will show peaks corresponding to the starting material, intermediates, and the final product. By comparing the areas of these peaks, the conversion of the starting material and the formation of the product can be quantified. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.
UPLC, which utilizes smaller stationary phase particles, offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. This makes it particularly well-suited for the analysis of complex reaction mixtures and for the detection of trace impurities.
Table 5: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
Note: This table provides an example of typical HPLC conditions; actual parameters would need to be optimized for specific derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile By-products
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of syntheses involving this compound, GC-MS is critical for monitoring reaction progress and identifying volatile by-products. This allows for the optimization of reaction conditions to maximize the yield of the desired product and minimize impurities.
The process involves injecting a sample of the reaction mixture into the gas chromatograph, where it is vaporized. An inert carrier gas sweeps the vaporized sample through a long, thin capillary column. The separation of components is based on their boiling points and differential interactions with the column's stationary phase. As each separated component exits the column, it enters the mass spectrometer. There, it is bombarded with electrons, causing ionization and fragmentation. The resulting charged fragments are separated by their mass-to-charge (m/z) ratio, producing a unique mass spectrum that serves as a "fingerprint" for identification. cdc.gov
For instance, in a typical nucleophilic substitution reaction with this compound, potential volatile by-products could arise from side reactions like elimination (forming 2-methoxy-5-vinylpyridine) or decomposition under high temperatures. nih.gov GC-MS analysis of the reaction headspace or an extracted sample can reveal the presence of these and other impurities. nih.govtandfonline.com The identification of such by-products is crucial for refining the synthetic methodology. researchgate.netnih.gov
Hypothetical GC-MS Data for a Reaction Involving this compound
The following interactive table illustrates hypothetical data from a GC-MS analysis of a crude reaction mixture, showing the retention times and key mass spectral fragments for the starting material and potential by-products.
| Compound Name | Retention Time (min) | Key m/z Fragments | Potential Origin |
| 2-Methoxy-5-methylpyridine (B82227) | 8.5 | 123, 108, 93, 78 | Reduction of starting material |
| This compound | 12.2 | 202, 204, 123, 92 | Unreacted starting material |
| 2-Methoxy-5-vinylpyridine | 9.8 | 135, 120, 104, 78 | Elimination side-reaction |
| Pyridine | 4.1 | 79, 52 | Decomposition by-product |
Computational Chemistry and Theoretical Studies
Computational chemistry offers profound insights into the intrinsic properties of molecules, guiding experimental design and interpreting complex data. Through various theoretical models, researchers can predict molecular structure, reactivity, and potential biological interactions without the need for initial synthesis.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. researchgate.netaps.org By calculating the electron density distribution, DFT can predict a molecule's reactivity and the most likely sites for chemical attack. frontiersin.orgnih.gov For this compound, a DFT calculation would generate a molecular electrostatic potential (MEP) map. This map visually represents the electron density, with red areas indicating electron-rich regions (nucleophilic) and blue areas indicating electron-poor regions (electrophilic). nih.gov
The MEP map would likely show high electron density (red/yellow) around the nitrogen atom of the pyridine ring and the oxygen of the methoxy group, making them potential sites for protonation or coordination to Lewis acids. Conversely, the carbon atom of the bromomethyl group is attached to an electronegative bromine atom, creating an electron-deficient (blue) site. This site is the primary target for nucleophilic attack, which is the basis for the compound's utility in synthesis. DFT can further be used to calculate the energies of possible transition states, thereby predicting the regioselectivity of a reaction—for example, whether a nucleophile will attack the bromomethyl carbon (an SN2 reaction) or a position on the pyridine ring. nih.gov
Predicted Electron Density Characteristics of this compound via DFT
This table summarizes the expected outcomes from a DFT analysis, highlighting the predicted electronic nature of different parts of the molecule.
| Molecular Region | Predicted Electron Density | Implied Reactivity |
| Pyridine Ring Nitrogen | High | Nucleophilic, Basic |
| Methoxy Group Oxygen | High | Nucleophilic, H-bond acceptor |
| Bromomethyl Group Carbon | Low | Electrophilic, site of SN2 attack |
| Aromatic Ring Carbons | Intermediate/Variable | Susceptible to electrophilic substitution |
Molecular Dynamics (MD) simulations provide a dynamic view of molecular interactions, which is particularly valuable in drug discovery. researchgate.netescholarship.orgdntb.gov.ua If a derivative of this compound were being investigated as a potential drug, MD simulations could model its interaction with a target protein. nih.govyoutube.com These simulations calculate the trajectory of every atom in the system over time, revealing how the ligand (the drug candidate) binds to the protein's active site, the conformational changes that occur, and the specific interactions (like hydrogen bonds or hydrophobic contacts) that stabilize the complex. youtube.comresearchgate.net
By performing these simulations, researchers can calculate the binding free energy, which is a theoretical measure of the ligand's binding affinity or potency. nih.govnih.gov Comparing these values across a series of related compounds allows for the ranking of potential drug candidates. MD simulations can also elucidate the reasons for binding specificity, helping to design molecules that interact strongly with their intended target while avoiding off-target interactions that could lead to side effects. nih.govnih.gov
Toxicity Prediction: Various machine learning and QSAR (Quantitative Structure-Activity Relationship) models can predict potential toxicities such as carcinogenicity or hepatotoxicity based on a molecule's structure. researchgate.netnih.govnih.govbrylinski.org These predictions help to flag potentially harmful compounds early in the discovery process.
Druglikeness: This is an evaluation of whether a compound possesses properties consistent with known drugs. A common method is applying "Lipinski's Rule of Five," which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Compounds that adhere to these rules are considered more likely to be orally bioavailable. tandfonline.comnih.gov
Drug Score: This is a composite score that combines various predicted properties—such as druglikeness, solubility, and synthetic accessibility—into a single value. This score provides a convenient way to rank and prioritize compounds for synthesis and further experimental testing. tandfonline.com
In Silico Profile for a Hypothetical Derivative of this compound
This interactive table presents a sample in silico profile for a hypothetical drug candidate derived from the title compound.
| Parameter | Predicted Value | Lipinski's Rule (Violation?) | Interpretation |
| Molecular Weight | 385.4 g/mol | < 500 (No) | Acceptable size for oral absorption. |
| LogP (Lipophilicity) | 2.8 | < 5 (No) | Good balance of solubility and permeability. |
| H-Bond Donors | 1 | < 5 (No) | Favorable for membrane permeation. |
| H-Bond Acceptors | 4 | < 10 (No) | Favorable for membrane permeation. |
| Toxicity Prediction | Low risk | N/A | Predicted to be non-mutagenic. |
| Drug Score | 0.85 | N/A | High score indicates good overall drug-like properties. |
Vi. Future Directions and Emerging Research Avenues
Exploration of Novel Reaction Pathways and Catalytic Systems
The future of synthesizing and utilizing 5-(bromomethyl)-2-methoxypyridine and its derivatives lies in the development of more efficient, selective, and sustainable chemical reactions.
A significant area of future research will likely focus on C–H bond activation , a powerful strategy for creating new carbon-carbon and carbon-heteroatom bonds directly from simple, unfunctionalized precursors. mdpi.comacsgcipr.orgrsc.org Research into palladium-catalyzed C–H activation of heteroaromatic compounds has been extensive, and applying these methods to the 2-methoxypyridine (B126380) scaffold could offer novel, more direct routes to complex derivatives, potentially bypassing the need for pre-functionalized starting materials. mdpi.comacsgcipr.org The development of catalytic systems that can selectively functionalize specific C-H bonds on the pyridine (B92270) ring in the presence of the existing substituents will be a key challenge and a significant breakthrough. chemrxiv.org
Furthermore, the exploration of novel catalytic systems is expected to be a major research thrust. This includes the use of metal-organic frameworks (MOFs) and other heterogeneous catalysts, which offer advantages such as ease of separation and reusability. acs.org For instance, yttrium-based catalysts have been shown to be effective in the C-H bond activation of silyl-substituted pyridines for polymerization reactions, a strategy that could be adapted for derivatives of this compound. mdpi.com
| Catalyst Type | Potential Application for Pyridine Derivatives | Key Advantages |
| Palladium Complexes | C-H Arylation | High efficiency and functional group tolerance. mdpi.com |
| Yttrium Complexes | C-H bond activation for polymerization | Facile introduction of functional groups. mdpi.com |
| Metal-Organic Frameworks (MOFs) | Multicomponent reactions | Low cost, ease of separation, and reusability. acs.org |
| Nitrile-functionalized Ionic Liquids | Carbon-carbon coupling reactions | Improved catalyst retention and reuse. acs.org |
Advanced Applications in Chemical Biology and Proteomics
The reactivity of the bromomethyl group makes this compound and its derivatives prime candidates for applications in chemical biology and proteomics. These fields rely on the ability to selectively label and study biomolecules in their native environment.
Bioconjugation , the process of chemically linking two molecules, at least one of which is a biomolecule, is a key area of opportunity. researchgate.netlibretexts.orgnih.govmdpi.com The bromomethyl group can react with nucleophilic residues on proteins, such as cysteine, allowing for the site-specific attachment of probes, tags, or therapeutic agents. libretexts.orgnih.gov Future research could focus on developing derivatives of this compound with enhanced reactivity and selectivity for specific protein targets. The use of bromomaleimides for reversible cysteine modification and disulfide bridging offers a precedent for the development of sophisticated bioconjugation reagents based on the bromomethylpyridine scaffold. researchgate.netnih.gov
In the realm of chemical proteomics , which aims to study protein function on a global scale, derivatives of this compound could be employed as affinity probes. nih.govnih.govbohrium.com By immobilizing a derivative on a solid support, it can be used to capture and identify binding partners from complex biological mixtures, shedding light on new therapeutic targets and biological pathways. nih.gov
| Application Area | Potential Use of this compound Derivatives | Research Focus |
| Bioconjugation | Site-specific labeling of proteins. | Developing derivatives with enhanced reactivity and selectivity. libretexts.orgnih.gov |
| Chemical Proteomics | Affinity-based protein profiling. | Identifying novel protein targets and biological pathways. nih.govnih.gov |
| Drug Discovery | As scaffolds for kinase inhibitors. | Targeting specific kinases involved in disease. nih.gov |
Development of Sustainable Synthetic Routes
In line with the growing emphasis on environmentally friendly chemical processes, a significant future direction will be the development of green synthetic routes for this compound and its derivatives. rasayanjournal.co.inresearchgate.netnih.gov This involves the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.
Key green chemistry approaches that could be applied include:
Microwave-assisted synthesis : This technique can significantly reduce reaction times and improve yields. nih.govacs.org
Multicomponent reactions (MCRs) : These reactions combine three or more reactants in a single step, leading to higher efficiency and reduced waste. rasayanjournal.co.innih.govroyalsocietypublishing.org
Solvent-free reactions : Conducting reactions without a solvent minimizes environmental impact and can simplify product purification. rasayanjournal.co.inroyalsocietypublishing.org
Use of green catalysts : Developing catalysts that are non-toxic, abundant, and can be easily recycled is a major goal. researchgate.net
A comparison of conventional heating versus microwave irradiation for the synthesis of pyridine derivatives has shown that microwave-assisted methods can lead to higher yields in significantly shorter reaction times. nih.gov
| Green Chemistry Technique | Advantages | Relevance to Pyridine Synthesis |
| Microwave-Assisted Synthesis | Shorter reaction times, higher yields. nih.govacs.org | Demonstrated for various pyridine derivatives. nih.govacs.org |
| Multicomponent Reactions | High synthetic efficiency, atom economy. rasayanjournal.co.innih.gov | Enables rapid construction of complex pyridine frameworks. researchgate.netnih.gov |
| Solvent-Free Synthesis | Reduced waste, simplified workup. rasayanjournal.co.inroyalsocietypublishing.org | Feasible for certain pyridine syntheses, often with catalytic methods. royalsocietypublishing.org |
| Green Catalysts | Lower toxicity, reusability. researchgate.net | A key area of research for sustainable chemical production. researchgate.net |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
For this compound, AI and ML could be employed to:
Design novel derivatives : Generative models can propose new molecular structures based on the this compound scaffold with optimized properties for specific biological targets. springernature.com
Predict reaction outcomes : Machine learning models can be trained on existing reaction data to predict the yield and selectivity of new reactions, accelerating the discovery of novel synthetic pathways. ucla.edumit.edumdpi.com
Optimize reaction conditions : AI algorithms can explore a vast parameter space to identify the optimal conditions for a given reaction, leading to higher efficiency and lower costs. pharmafeatures.com
The application of machine learning to predict the catalytic activity of transition metal complexes for polymerization reactions has already been demonstrated, showcasing the potential of these methods to guide the design of new catalysts for pyridine functionalization. nih.gov
| AI/ML Application | Description | Potential Impact |
| Compound Design | Generative models propose novel molecular structures with desired properties. springernature.com | Accelerates the discovery of new drug candidates and functional materials. |
| Reaction Prediction | ML models predict the outcome of chemical reactions. mit.edumdpi.com | Reduces the need for trial-and-error experimentation. |
| Process Optimization | AI algorithms identify optimal reaction conditions. pharmafeatures.com | Improves efficiency and reduces the cost of chemical synthesis. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-(Bromomethyl)-2-methoxypyridine, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via bromination of 2-methoxy-3-methylpyridine derivatives. For example, bromination of 2-amino-3-methylpyridine using reagents like N-bromosuccinimide (NBS) in anhydrous conditions yields brominated intermediates . Optimization involves controlling temperature (e.g., 0–5°C for exothermic reactions) and stoichiometric ratios to minimize side products. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended to isolate the target compound .
Q. How can researchers verify the purity and structural integrity of this compound?
- Methodology :
- Purity Analysis : Use HPLC with a C18 column (acetonitrile/water mobile phase) or GC-MS to assess purity (>95% as per most suppliers) .
- Structural Confirmation : Employ H/C NMR to identify key signals (e.g., methoxy protons at δ 3.8–4.0 ppm, bromomethyl protons at δ 4.3–4.5 ppm). IR spectroscopy can confirm functional groups (C-Br stretch ~560 cm) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodology : Store in airtight containers under inert gas (argon or nitrogen) at room temperature or in a dry, cool environment (4°C) to prevent hydrolysis of the bromomethyl group. Contradictory evidence exists: some sources recommend room temperature , while others advise refrigeration . Stability tests under both conditions using TLC or NMR are advised for long-term storage protocols .
Advanced Research Questions
Q. How can researchers address low yields in nucleophilic substitution reactions involving this compound?
- Methodology : Low yields may arise from competing elimination or steric hindrance. Strategies include:
- Using polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states .
- Optimizing reaction temperature (e.g., 50–80°C for azide substitutions) .
- Employing catalysts like tetrabutylammonium iodide (TBAI) to enhance reactivity .
- Monitoring by-products via LC-MS and adjusting stoichiometry of nucleophiles (e.g., NaN) .
Q. What analytical techniques are critical for characterizing reaction intermediates and by-products in derivatization studies?
- Methodology :
- High-Resolution Mass Spectrometry (HRMS) : Identifies exact masses of intermediates (e.g., azidomethyl or aminomethyl derivatives) .
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline intermediates .
- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track functional group transformations (e.g., Br → N) .
Q. How can researchers reconcile discrepancies in reported physicochemical properties (e.g., boiling point, logP)?
- Methodology : Discrepancies may arise from measurement techniques (e.g., calculated vs. experimental logP). For example:
- Boiling Point : Reported as 217.8°C but may vary with impurities. Validate via differential scanning calorimetry (DSC).
- logP : Experimental logP (2.16) vs. predicted values (e.g., 2.5 via ChemAxon). Cross-validate using shake-flask methods .
Q. What safety protocols are essential for handling this compound in large-scale reactions?
- Methodology :
- Ventilation : Use fume hoods to mitigate inhalation risks (Hazard Statement H315/H319 ).
- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles to prevent skin/eye contact .
- Waste Disposal : Quench residual bromine with sodium thiosulfate before disposal .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the compound’s reactivity in cross-coupling reactions?
- Methodology : Contradictions may stem from varying catalytic systems (e.g., Pd vs. Cu catalysts). For example:
- Suzuki-Miyaura coupling failures could indicate palladium poisoning by methoxy groups. Alternative ligands (e.g., SPhos) or pre-activation of the boronic acid may improve yields .
- Document reaction outcomes in open-access databases (e.g., SciFinder) to compare with literature precedents .
Methodological Tables
| Property | Reported Value | Source |
|---|---|---|
| Molecular Weight | 202.05 g/mol | |
| Boiling Point | 217.8°C at 760 mmHg | |
| logP | 2.16 | |
| Storage Stability | >24 months at 4°C (dry) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
